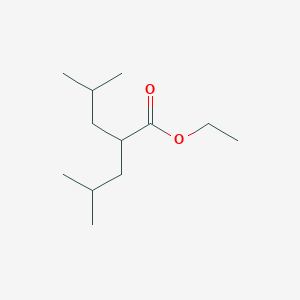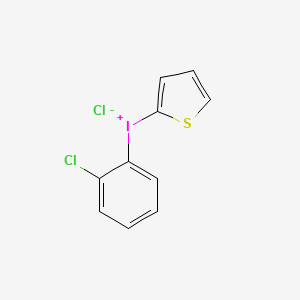
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is a chemical compound that features a unique combination of a chlorophenyl group and a thiophenyl group bonded to an iodonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride typically involves the reaction of iodobenzene derivatives with thiophene derivatives under specific conditions. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodonium ion.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylthiophene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with a focus on its ability to form complex molecular structures.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride exerts its effects involves the activation of the iodonium ion. This activation facilitates the transfer of the chlorophenyl and thiophenyl groups to other molecules, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromophenyl)(thiophen-2-yl)iodanium chloride: Similar structure but with a bromine atom instead of chlorine.
(2-Iodophenyl)(thiophen-2-yl)iodanium chloride: Contains an iodine atom in place of chlorine.
(2-Chlorophenyl)(furan-2-yl)iodanium chloride: Features a furan ring instead of a thiophene ring.
Uniqueness
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is unique due to the presence of both a chlorophenyl group and a thiophenyl group, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
58506-49-3 |
|---|---|
Molekularformel |
C10H7Cl2IS |
Molekulargewicht |
357.04 g/mol |
IUPAC-Name |
(2-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-4-1-2-5-9(8)12-10-6-3-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI-Schlüssel |
XUANAOXQHPQUDY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)Cl)[I+]C2=CC=CS2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
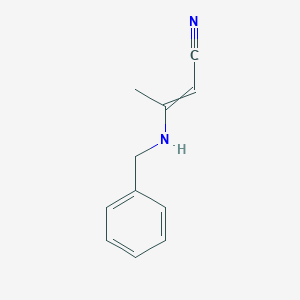
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
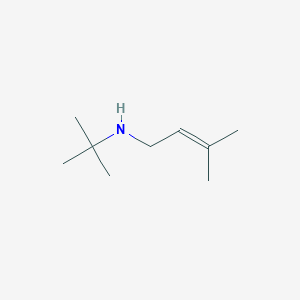


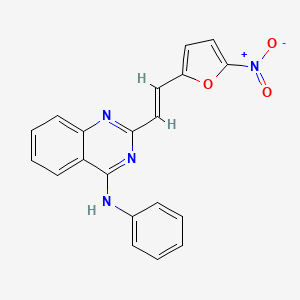


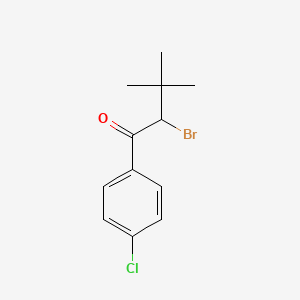
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
